Diethyl (2,6-dimethylphenyl)phosphonate
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Overview
Description
Diethyl (2,6-dimethylphenyl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P. It is a phosphonate ester derived from 2,6-dimethylphenol and diethyl phosphite.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2,6-dimethylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenol with diethyl phosphite in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts, such as palladium or copper complexes, may be used to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,6-dimethylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically occur in the presence of a base, such as sodium hydride, and may require elevated temperatures.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (2,6-dimethylphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and as a precursor for biologically active phosphonates.
Medicine: Research explores its use in drug development, particularly for its potential to act as a prodrug or a pharmacophore in medicinal chemistry.
Industry: It is used in the production of flame retardants, plasticizers, and other materials that require phosphorus-containing compounds
Mechanism of Action
The mechanism of action of diethyl (2,6-dimethylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound can also undergo hydrolysis to release phosphonic acid derivatives, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phenylphosphonate
- Diethyl (2,4-dimethylphenyl)phosphonate
- Diethyl (3,5-dimethylphenyl)phosphonate
Uniqueness
Diethyl (2,6-dimethylphenyl)phosphonate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to differences in its chemical behavior and applications compared to other similar phosphonates .
Properties
CAS No. |
54057-96-4 |
---|---|
Molecular Formula |
C12H19O3P |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1,3-dimethylbenzene |
InChI |
InChI=1S/C12H19O3P/c1-5-14-16(13,15-6-2)12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
IPISPMAJECXABQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC=C1C)C)OCC |
Origin of Product |
United States |
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